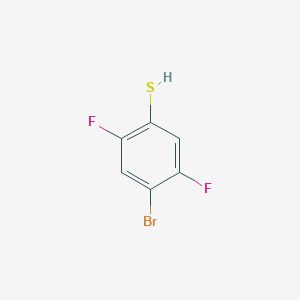

4-Bromo-2,5-difluorobenzenethiol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,5-difluorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF2S/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSGKHVPYFWMQQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1S)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208075-22-2 | |

| Record name | 4-bromo-2,5-difluorobenzene-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Pathways

The synthesis of 4-bromo-2,5-difluorobenzenethiol is a multi-step process that requires careful control of reagents and reaction conditions to achieve the desired isomer. The following sections explore the key strategies for its preparation.

Precursor Synthesis Strategies for this compound

The journey to synthesizing this compound begins with the preparation of appropriately substituted benzene (B151609) precursors.

A common starting point in the synthesis of this compound is a difluorinated benzene, such as 1,4-difluorobenzene. nih.gov The introduction of a bromine atom onto this ring is typically achieved through an electrophilic aromatic substitution (EAS) reaction. libretexts.org

The bromination of difluorobenzenes often utilizes a bromine source, such as liquid bromine, in the presence of a Lewis acid catalyst like iron powder or iron(III) bromide. google.commasterorganicchemistry.com The catalyst polarizes the bromine molecule, generating a stronger electrophile that can be attacked by the electron-rich aromatic ring. masterorganicchemistry.com The fluorine atoms already present on the ring are deactivating groups, making the reaction conditions for bromination potentially more forcing than for unsubstituted benzene. However, they direct the incoming electrophile to specific positions. In the case of 1,4-difluorobenzene, the fluorine atoms direct the incoming bromine to the ortho position relative to one of the fluorines, yielding 1-bromo-2,5-difluorobenzene. guidechem.comontosight.ai

The regioselectivity of this reaction is a critical aspect, as other isomers can be formed. nih.gov Factors such as the choice of catalyst, solvent, and reaction temperature can influence the product distribution. researchgate.netchemistryworld.com

| Starting Material | Reagents | Product | Reaction Type |

| 1,4-Difluorobenzene | Br2, Fe | 1-Bromo-2,5-difluorobenzene | Electrophilic Aromatic Bromination |

| m-Difluorobenzene | Liquid Bromine, Iron Powder | 2,4-Difluorobromobenzene | Electrophilic Aromatic Bromination google.com |

This table provides examples of halogenation reactions on difluorobenzene precursors.

Once the bromo-difluoro-benzene precursor is obtained, the next critical step is the introduction of the thiol (-SH) group. Two primary methods are employed for this transformation: directed lithiation and nucleophilic aromatic substitution.

Directed ortho-Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. baranlab.orgresearchgate.net In this approach, a directing metalation group (DMG) on the aromatic ring directs an organolithium reagent, such as n-butyllithium, to deprotonate a specific ortho-position. baranlab.orguwindsor.ca While the bromine and fluorine atoms are not the strongest directing groups, their combined electronic effects can influence the site of lithiation. nih.govrsc.org Following lithiation, the resulting aryllithium species can be quenched with an electrophilic sulfur source, such as elemental sulfur or dimethyl disulfide, to introduce the thiol group. rsc.org

Nucleophilic Aromatic Substitution (SNAr) offers an alternative route. wikipedia.org In this reaction, a nucleophile displaces a leaving group on an aromatic ring that is activated by electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com In the context of this compound synthesis, a suitable precursor, such as 1-bromo-2,5-difluoro-4-nitrobenzene, could potentially undergo SNAr with a sulfur nucleophile like sodium sulfide (B99878) or sodium hydrosulfide. The nitro group, being strongly electron-withdrawing, would activate the ring towards nucleophilic attack. beilstein-journals.org

The synthesis of complex molecules like this compound often involves multi-step sequences that can be designed in a convergent or divergent manner. youtube.com

A convergent synthesis involves the independent synthesis of different fragments of the target molecule, which are then combined in the later stages. researchgate.net For this compound, this could involve preparing a difluorinated aromatic core and a separate sulfur-containing reagent, which are then coupled.

Mechanistic Investigations of Formation Reactions

Understanding the mechanisms of the reactions involved in the synthesis of this compound is crucial for optimizing reaction conditions and predicting outcomes.

The SNAr mechanism is a cornerstone of aromatic chemistry and is relevant to the introduction of the thiol group. wikipedia.org This reaction proceeds via a two-step addition-elimination mechanism. nih.gov

Nucleophilic Attack: A nucleophile, such as a thiolate anion (RS⁻), attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group. This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The presence of electron-withdrawing groups ortho and/or para to the leaving group is crucial for stabilizing this intermediate. wikipedia.orgmasterorganicchemistry.com

Leaving Group Departure: The leaving group, often a halide, departs from the Meisenheimer complex, restoring the aromaticity of the ring and forming the final product. masterorganicchemistry.com

The reactivity of halogens as leaving groups in SNAr reactions generally follows the order F > Cl > Br > I, which is counterintuitive to their bond strengths. masterorganicchemistry.comresearchgate.net This is because the rate-determining step is the attack of the nucleophile, and the high electronegativity of fluorine strongly activates the ring towards this attack.

| Feature | Description |

| Reaction Type | Substitution of a leaving group on an aromatic ring by a nucleophile. wikipedia.org |

| Key Intermediate | Meisenheimer complex (a resonance-stabilized carbanion). masterorganicchemistry.com |

| Rate-Determining Step | Nucleophilic attack on the aromatic ring. masterorganicchemistry.com |

| Role of Substituents | Electron-withdrawing groups are required to activate the ring. wikipedia.orgmasterorganicchemistry.com |

| Leaving Group Trend | F > Cl > Br > I. masterorganicchemistry.comresearchgate.net |

This table summarizes the key features of the Nucleophilic Aromatic Substitution (SNAr) mechanism.

The introduction of the bromine atom onto the difluorobenzene ring is a classic example of an Electrophilic Aromatic Substitution (EAS) reaction. masterorganicchemistry.comnumberanalytics.commasterorganicchemistry.com The general mechanism involves two steps:

Electrophilic Attack: The π electrons of the aromatic ring act as a nucleophile and attack a strong electrophile (E⁺). masterorganicchemistry.comyoutube.com This disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.orgyoutube.com This is the slow, rate-determining step of the reaction. masterorganicchemistry.com

Deprotonation: A weak base removes a proton from the carbon atom that formed the new bond with the electrophile. youtube.com This restores the aromaticity of the ring and yields the substituted product. masterorganicchemistry.com

The regioselectivity of EAS is governed by the directing effects of the substituents already present on the benzene ring. libretexts.orglibretexts.org Fluorine atoms are considered deactivating groups due to their strong inductive electron-withdrawing effect, yet they are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate when the electrophile adds to the ortho or para positions. libretexts.org In the case of 1,4-difluorobenzene, both fluorine atoms direct the incoming bromine electrophile to the same positions (ortho to each fluorine), leading to the formation of 1-bromo-2,5-difluorobenzene as the major product.

Organometallic Catalyzed Coupling Reactions (e.g., C-S bond formation, Cross-Couplings)

The formation of a carbon-sulfur (C-S) bond is a cornerstone in the synthesis of aryl thiols. Modern organometallic catalysis offers powerful tools for the construction of such bonds, often with high efficiency and functional group tolerance. Palladium and copper-based catalytic systems are at the forefront of these transformations.

While a direct, high-yield synthesis of this compound via a one-step cross-coupling reaction is not extensively documented in readily available literature, the principles of established methodologies can be applied. The primary precursor for such a synthesis would be 1,4-dibromo-2,5-difluorobenzene (B1294941).

Palladium-Catalyzed Thiolation:

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and its C-S coupling analogues, provide a versatile platform for the synthesis of aryl thiols from aryl halides. These reactions typically involve a palladium catalyst, a phosphine (B1218219) ligand, a base, and a thiol surrogate.

A plausible route to this compound would involve the selective mono-thiolation of 1,4-dibromo-2,5-difluorobenzene. The key challenge in this approach lies in controlling the selectivity to prevent the formation of the dithiolated product. The choice of ligand and reaction conditions is crucial in modulating the reactivity of the catalytic system. For instance, bulky electron-rich phosphine ligands can favor mono-arylation.

A general representation of this transformation using a thiol equivalent is shown below:

Scheme 1: Plausible Palladium-Catalyzed Thiolation of 1,4-dibromo-2,5-difluorobenzene.

| Catalyst Precursor | Ligand | Base | Thiol Source | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | NaS₂O₃ then Zn/HCl | Toluene | 80 | Not Reported | researchgate.net |

| [Pd(allyl)Cl]₂ | AdBippyPhos | KOPh | R-SH | Toluene | RT-100 | Not Reported | google.com |

Interactive Data Table: Illustrative Conditions for Palladium-Catalyzed C-S Coupling

Note: The yields for the specific synthesis of this compound are not explicitly reported in the cited general methodologies. The table represents plausible conditions based on related transformations.

Copper-Catalyzed Thiolation (Ullmann Condensation):

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds. researchgate.net While traditional Ullmann conditions often require harsh reaction temperatures, modern protocols have been developed using various ligands and more soluble copper sources, allowing for milder conditions.

The application of an Ullmann-type reaction to synthesize this compound would involve the coupling of 1,4-dibromo-2,5-difluorobenzene with a suitable thiol source in the presence of a copper catalyst. Similar to the palladium-catalyzed approach, achieving mono-substitution is a key challenge.

A study on the post-functionalization of a polymer derived from 1,4-dibromo-2,5-difluorobenzene demonstrated the feasibility of an Ullmann coupling for C-N bond formation on this scaffold. nih.gov This suggests that a similar approach for C-S bond formation is viable.

Scheme 2: Plausible Copper-Catalyzed Thiolation of 1,4-dibromo-2,5-difluorobenzene.

| Catalyst | Ligand | Base | Thiol Source | Solvent | Temperature (°C) | Yield (%) | Reference (by analogy) |

| CuI | L-proline | K₂CO₃ | R-SH | DMSO | 90 | Not Reported | nih.gov |

Interactive Data Table: Illustrative Conditions for Copper-Catalyzed C-S Coupling

Note: The yields for the specific synthesis of this compound are not explicitly reported. The table represents plausible conditions based on a related C-N coupling reaction on the same substrate.

Radical Reaction Pathways in Brominated Fluorobenzenes

Radical reactions offer an alternative avenue for the functionalization of aromatic rings. In the context of brominated fluorobenzenes, radical pathways can be initiated by various means, including photolysis, thermolysis, or the use of radical initiators. These reactions often proceed through different mechanisms than the organometallic coupling reactions, potentially offering complementary reactivity and selectivity.

Bromine Radical-Induced Reactions:

Visible-light-promoted Csp³–Br bond homolysis can generate bromine radicals that are capable of abstracting hydrogen atoms to initiate further radical cascades. nih.gov While this is more commonly applied to benzylic C-H functionalization, the principles can be extended to consider reactions on the aromatic ring itself.

Radical C-F and C-Br Bond Activation:

Research into the radical-based transformations of polyfluoroarenes has shown that C-F bonds can be activated under radical conditions. fiveable.me The presence of a bromine atom on the aromatic ring introduces another potential site for radical reactivity. The relative strengths of the C-F and C-Br bonds, as well as the stability of the resulting aryl radical, will influence the reaction pathway.

Mechanistic studies on radical reactions of polyfluoroarenes suggest that the initial attack of a radical on the aromatic ring forms a cyclohexadienyl radical intermediate. nih.gov This intermediate can then undergo various transformations, including dimerization, disproportionation, or elimination of a halogen atom to yield the substituted product. In the case of 4-Bromo-2,5-difluorobenzene, a radical addition could potentially lead to the formation of a radical adduct, which could then be trapped by a sulfur-containing species to form the desired C-S bond.

A proposed general mechanism for a radical-mediated C-S bond formation is the cross-coupling of a thiyl radical with an aryl radical. nih.govchemicalbook.com The aryl radical could be generated from 4-Bromo-2,5-difluorobenzene through various initiation methods.

Scheme 3: Generalized Radical-Radical Cross-Coupling for C-S Bond Formation.

Detailed experimental studies specifically on the radical-initiated synthesis of this compound are not widely available. However, the existing literature on the radical chemistry of related fluorinated and brominated aromatics provides a strong foundation for exploring these pathways. Further research in this area could lead to novel and efficient methods for the synthesis of this and other valuable fluorinated aryl thiols.

Advanced Reactivity and Transformation Studies

Functional Group Interconversions Involving the Thiol Moiety

The thiol group is a versatile functional handle, amenable to a variety of transformations that allow for the synthesis of diverse sulfur-containing derivatives.

The sulfur atom in the thiol group of 4-Bromo-2,5-difluorobenzenethiol can exist in various oxidation states, leading to the formation of corresponding disulfides, sulfonic acids, and sulfonyl chlorides.

Disulfides: Mild oxidation of this compound can lead to the formation of the corresponding disulfide, bis(4-bromo-2,5-difluorophenyl) disulfide. This transformation is a common reaction for thiols and can be achieved using a variety of gentle oxidizing agents.

Sulfonic Acids and Sulfonyl Chlorides: More vigorous oxidation can convert the thiol group to a sulfonic acid. The direct conversion of thiols and disulfides to their corresponding sulfonyl chlorides can be achieved with high efficiency through oxidative chlorination. organic-chemistry.org One effective method utilizes a combination of hydrogen peroxide (H₂O₂) and a chlorinating agent. For instance, the use of hydrogen peroxide in the presence of zirconium tetrachloride (ZrCl₄) is a rapid and efficient method for converting various thiols into sulfonyl chlorides, often with excellent yields and short reaction times. organic-chemistry.orgorganic-chemistry.org Another approach involves the use of oxone in conjunction with a chloride source, such as potassium chloride (KCl), in an aqueous medium. researchgate.net These methods are generally applicable to a wide range of thiols, including aromatic ones, and are tolerant of various functional groups, including halides. organic-chemistry.org The resulting 4-bromo-2,5-difluorobenzenesulfonyl chloride is a valuable intermediate for the synthesis of sulfonamides and sulfonate esters. organic-chemistry.orgresearchgate.net A related precursor, 4-bromo-2,5-difluorobenzoyl chloride, can be synthesized from the corresponding carboxylic acid using thionyl chloride. prepchem.com

Table 1: Oxidative Transformations of the Thiol Group

| Starting Material | Product | Transformation | Reagents |

|---|---|---|---|

| This compound | bis(4-bromo-2,5-difluorophenyl) disulfide | Dimerization/Oxidation | Mild oxidizing agents |

| This compound | 4-Bromo-2,5-difluorobenzenesulfonic acid | Oxidation | Strong oxidizing agents |

| This compound | 4-Bromo-2,5-difluorobenzenesulfonyl chloride | Oxidative Chlorination | H₂O₂/ZrCl₄ or Oxone/KCl organic-chemistry.orgorganic-chemistry.orgresearchgate.net |

While oxidative transformations of the thiol group are common, reductive transformations of the thiol and halogen groups on the this compound scaffold are less frequently documented in readily available literature. However, general principles of organic chemistry suggest that the bromo substituent could be selectively reduced or removed under specific catalytic hydrogenation conditions or via lithium-halogen exchange followed by protonation. The thiol group itself is generally stable under many reductive conditions but can be involved in desulfurization reactions under more forcing conditions. In related structures, such as 4-bromo-2,5-difluorobenzoic acid, other functional groups can be reduced, for example, the reduction of the carboxylic acid using borane (B79455) dimethyl sulfide (B99878) complex (BH₃·SMe₂). chemicalbook.com

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide variety of functional groups. The thiol group is an excellent participant in several click reactions, most notably thiol-ene and thiol-yne reactions. sigmaaldrich.com

Thiol-Ene and Thiol-Yne Chemistry: The thiol group of this compound can readily undergo radical-initiated or base-catalyzed addition across a carbon-carbon double bond (thiol-ene) or triple bond (thiol-yne). rsc.orgnih.govnih.gov These reactions are highly efficient and regioselective, proceeding via an anti-Markovnikov addition mechanism in the case of radical-initiated processes. This allows for the covalent attachment of the 4-bromo-2,5-difluorophenylthio moiety to a wide range of molecules, including polymers and biomolecules, under mild conditions. rsc.orgnih.gov The reactivity in thiol-ene reactions is influenced by the structure of the alkene. nih.gov

Conjugation Strategies: The reactivity of the thiol group makes this compound a useful building block for bioconjugation and materials science. It can be used to introduce the 4-bromo-2,5-difluorophenyl group onto surfaces or into larger molecular architectures. The direct cross-coupling of two different thiols can be achieved using bromo-ynone reagents in a one-pot process. nih.gov

Halogen-Directed Reactivity and Substituent Effects

The bromine and fluorine atoms on the aromatic ring play a crucial role in directing the reactivity of this compound, particularly in metal-catalyzed cross-coupling reactions and by influencing the electronic nature of the aromatic ring.

The carbon-bromine bond in this compound is a key site for the formation of new carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. libretexts.orgnih.gov The bromine atom of this compound can be readily displaced by a variety of aryl or vinyl groups from corresponding boronic acids or esters in the presence of a palladium catalyst and a base. mdpi.commdpi.com This reaction is highly versatile and tolerant of many functional groups, making it a powerful tool for the synthesis of complex biaryl and styrenyl derivatives. nih.govnih.gov

Heck-Mizoroki Reaction: The Heck reaction couples aryl halides with alkenes. thieme-connect.denih.gov this compound can be coupled with various alkenes to introduce a vinyl or substituted vinyl group at the 4-position of the ring. mdpi.comthieme-connect.deliverpool.ac.uk The reaction typically proceeds with high regioselectivity, with the aryl group adding to the less substituted carbon of the alkene double bond. mdpi.com

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. organic-chemistry.orglibretexts.org The bromine atom of this compound can be coupled with a variety of terminal alkynes using a palladium catalyst, often with a copper(I) co-catalyst, to yield 4-alkynyl-2,5-difluorobenzenethiol derivatives. nih.govresearchgate.netresearchgate.net This provides a direct route to conjugated enynes and arylalkynes. libretexts.org

Table 2: Cross-Coupling Reactions at the Bromine Position

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid or Ester | Pd catalyst, Base libretexts.orgnih.gov | Biaryl or Styrenyl derivative |

| Heck-Mizoroki Reaction | Alkene | Pd catalyst, Base thieme-connect.denih.gov | Arylated alkene |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base organic-chemistry.orglibretexts.org | Arylalkyne |

The two fluorine atoms on the aromatic ring have a profound influence on the reactivity of this compound.

Inductive and Resonance Effects: Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I effect) on the aromatic ring. vaia.comcsbsju.edu This effect deactivates the ring towards electrophilic aromatic substitution by reducing the electron density of the π-system. vaia.comyoutube.com However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+R or +M effect), which directs incoming electrophiles to the ortho and para positions. vaia.comcsbsju.edu In the case of this compound, the strong inductive effect of the two fluorine atoms significantly lowers the electron density of the ring.

Activation towards Nucleophilic Aromatic Substitution (SNA_r): The strong electron-withdrawing nature of the fluorine atoms makes the aromatic ring of this compound highly susceptible to nucleophilic aromatic substitution (SNA_r). researchgate.netmasterorganicchemistry.comtotal-synthesis.com This is because the electron-withdrawing groups stabilize the negatively charged Meisenheimer complex intermediate that is formed during the reaction. stackexchange.com In some cases, a fluorine atom can itself act as a leaving group in SNA_r reactions, particularly when activated by other electron-withdrawing groups. masterorganicchemistry.comstackexchange.comlibretexts.org The presence of multiple fluorine atoms can enhance the stability of the aromatic ring and its resistance to certain chemical transformations. acs.orgnih.govnih.gov The interplay of these electronic effects makes the fluorinated aromatic core a unique platform for diverse chemical modifications. rsc.org

Derivatization for Complex Chemical Architectures

The multiple, distinct functional handles on this compound make it an exceptional building block for constructing complex molecules. The thiol, bromo, and fluoro groups can be manipulated through orthogonal synthetic strategies to build elaborate chemical architectures.

Synthesis of Fluorinated Heterocyclic Systems

Fluorinated heterocyclic compounds are of significant interest in medicinal chemistry and materials science due to their unique biological activities and physical properties. semanticscholar.orgnih.govnih.gov this compound serves as an excellent precursor for the synthesis of fluorinated sulfur-containing heterocycles, such as benzothiophenes and benzothiazoles. organic-chemistry.orgchemicalbook.comnih.gov

A common strategy to synthesize a benzothiophene (B83047) ring system involves the cyclization of a substituted thiophenol. chemicalbook.com Starting from this compound, the thiol group can undergo S-alkylation with an appropriate α-halo-ketone or α-halo-ester, followed by an intramolecular cyclization reaction. Alternatively, the bromine atom can be utilized in a palladium-catalyzed coupling reaction, such as a Sonogashira coupling with a terminal alkyne. The resulting aryl-alkyne intermediate can then undergo an intramolecular cyclization to furnish the desired fluorinated benzothiophene scaffold. organic-chemistry.orgacs.org Such synthetic routes provide access to novel, highly functionalized heterocyclic systems where the fluorine atoms can enhance metabolic stability or tune electronic properties. nih.gov

Table 2: Proposed Synthetic Route to a Fluorinated Benzothiophene Derivative

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Purpose |

| 1 | This compound | 1. Pd(PPh₃)₂Cl₂, CuI, Et₃N 2. Trimethylsilylacetylene | 4-Bromo-2,5-difluoro-1-((trimethylsilyl)ethynyl)benzene | Introduction of an alkyne moiety via Sonogashira coupling at the bromine site. |

| 2 | Step 1 Product | K₂CO₃, MeOH | 1-Ethynyl-4-bromo-2,5-difluorobenzene | Deprotection of the silyl (B83357) group to reveal the terminal alkyne. |

| 3 | Step 2 Product | Na₂S or other sulfur source, catalyst | 5-Bromo-4,7-difluorobenzothiophene | Intramolecular cyclization to form the benzothiophene ring. |

Applications as Monomers or Precursors for Polymeric Materials

The demand for high-performance polymers with enhanced thermal stability, chemical resistance, and specific optical or electronic properties has driven research into fluorinated aromatic polymers. The structure of this compound makes it a highly promising monomer or precursor for such materials. Both the thiol and the bromo functionalities can be engaged in polymerization reactions.

For example, the thiol group can participate in nucleophilic aromatic substitution reactions or in thiol-ene "click" chemistry to form poly(thioether)s. nih.gov More significantly, the bromo-difluoroaromatic core is a known building block for high-performance polymers. In a related example, 1,4-dibromo-2,5-difluorobenzene (B1294941) has been used in polycondensation reactions with bisphenols to create novel ether-linked polymers. mdpi.com Similarly, this compound could be used in transition-metal-catalyzed cross-coupling polymerizations, such as Suzuki or Buchwald-Hartwig type reactions, where the bromine atom provides a reactive site for chain growth. The resulting fluorinated poly(phenylene sulfide)s and related polymers would be expected to exhibit high thermal stability and a high refractive index, properties desirable for advanced optical and electronic applications. The bromine atom could also be preserved in the polymer backbone for subsequent post-polymerization modification. mdpi.com

Scaffold Design for Advanced Molecular Systems

In modern chemical synthesis, a scaffold is a core molecular structure upon which more complex systems are built. The rigid, well-defined substitution pattern of this compound makes it an ideal scaffold for the design of advanced molecular systems, including probes for molecular recognition and precursors for supramolecular assemblies. nih.gov

The thiol group provides a versatile anchor point. It can be selectively functionalized through S-alkylation, Michael additions, or oxidation to form disulfide bonds, allowing for the attachment of biomolecules, reporter groups, or other molecular modules. researchgate.netmdpi.com The bromine atom serves as an orthogonal reactive site, primarily for metal-catalyzed cross-coupling reactions, enabling the extension of the scaffold in a different direction to build larger, multi-component systems. The fluorine atoms are not merely passive substituents; they profoundly influence the scaffold's electronic properties, lipophilicity, and conformational preferences, which can be critical for tuning interactions in biological or materials contexts. This ability to perform selective, stepwise modifications at different points on the molecule is the hallmark of a valuable synthetic scaffold, enabling the construction of diverse and complex molecular architectures from a single, well-defined starting material. researchgate.net

Theoretical and Computational Chemistry Investigations

Electronic Structure and Molecular Orbital Analysis

HOMO-LUMO Gap: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. irjweb.com A smaller gap generally implies higher reactivity. For 4-Bromo-2,5-difluorobenzenethiol, the HOMO is expected to be localized primarily on the sulfur atom of the thiol group and the π-system of the benzene (B151609) ring, while the LUMO is likely to be distributed over the aromatic ring, influenced by the electron-withdrawing halogen substituents.

Density Functional Theory (DFT) calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are standard for predicting these orbital energies. nih.govresearchgate.net The HOMO-LUMO gap can be used to estimate global reactivity descriptors, which provide quantitative measures of the molecule's electronic properties. nih.gov

Table 1: Predicted Global Reactivity Descriptors for a Generic Halogenated Thiophenol

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Escaping tendency of electrons. |

| Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |

| Softness (S) | S = 1 / η | Measure of polarizability. |

| Electronegativity (χ) | χ = -μ | Power to attract electrons. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Propensity to accept electrons. |

Note: This table represents typical descriptors that would be calculated from HOMO and LUMO energies derived from DFT computations. irjweb.comnih.gov

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP surface would likely show a negative potential (red/yellow) around the sulfur atom and the fluorine atoms due to their high electronegativity and lone pairs of electrons. Conversely, the hydrogen atom of the thiol group and potentially regions of the aromatic ring would exhibit a positive potential (blue), indicating susceptibility to nucleophilic attack. Detailed analysis of MEP values can quantitatively reflect the electronic effects of substituents on the aromatic ring. nih.gov

Quantum Chemical Calculations for Mechanistic Elucidation

Quantum chemical calculations are instrumental in mapping out reaction pathways and understanding the mechanisms of chemical transformations. For this compound, these calculations can elucidate its reactivity in various reactions, such as nucleophilic aromatic substitution (SNAr).

Transition State Analysis: The SNAr mechanism is a probable pathway for the substitution of one of the halogen atoms by a nucleophile. masterorganicchemistry.com This reaction typically proceeds through a two-step addition-elimination mechanism involving a high-energy intermediate known as a Meisenheimer complex. masterorganicchemistry.com However, computational studies have shown that some SNAr reactions can be concerted. nih.gov

To investigate this, transition state theory combined with DFT calculations can be used to locate and characterize the transition state(s) and any intermediates along the reaction coordinate. The activation energy barrier, which is the energy difference between the reactants and the transition state, determines the reaction rate. masterorganicchemistry.com For this compound, the presence of electron-withdrawing fluorine atoms is expected to activate the ring towards nucleophilic attack. byjus.com

Reaction Path Studies: Following the Intrinsic Reaction Coordinate (IRC) from a calculated transition state confirms that it connects the reactants and products (or intermediates). researchgate.net Such studies for the reaction of this compound with a nucleophile would reveal the precise atomic motions involved in bond formation and cleavage. It would also help to determine whether the reaction is stepwise or concerted. nih.govnih.gov Additionally, computational models can explore the possibility of radical-mediated reactions, which are known to occur with thiols and quinone-like structures. nih.govnih.gov

Spectroscopic Parameter Prediction and Validation

Computational chemistry provides a powerful means to predict spectroscopic data, which can then be used to validate experimental findings or to aid in the structural elucidation of new compounds.

Advanced NMR Chemical Shift Calculations: The prediction of 1H, 13C, and 19F NMR chemical shifts is a common application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method, often coupled with a functional like B3LYP or ωB97XD, is frequently used for this purpose. nih.govrsc.org For fluorinated aromatic compounds, accurate prediction of 19F chemical shifts is particularly valuable. numberanalytics.comnumberanalytics.com

Theoretical calculations can help assign specific resonances to the correct nuclei in the molecule, which can be challenging experimentally, especially in poly-fluorinated systems. nih.gov The accuracy of these predictions can be improved by using scaling factors derived from a comparison of computed and experimental data for a set of related compounds. nih.gov

Table 2: Hypothetical Calculated vs. Experimental NMR Chemical Shifts (ppm) for this compound

| Nucleus | Calculated (ppm) | Scaled (ppm) | Experimental (ppm) |

|---|---|---|---|

| H (thiol) | Value | Value | Value |

| C1 (C-S) | Value | Value | Value |

| C2 (C-F) | Value | Value | Value |

| C3 (C-H) | Value | Value | Value |

| C4 (C-Br) | Value | Value | Value |

| C5 (C-F) | Value | Value | Value |

| C6 (C-H) | Value | Value | Value |

| F (at C2) | Value | Value | Value |

| F (at C5) | Value | Value | Value |

Note: This table is a template for the type of data generated from NMR prediction studies. Actual values would require specific DFT calculations.

Vibrational Frequency Analysis: Theoretical calculations of vibrational frequencies (e.g., IR and Raman spectra) are performed by computing the second derivatives of the energy with respect to the atomic coordinates. These calculations not only predict the positions of vibrational bands but also help in their assignment to specific molecular motions (e.g., C-H stretch, S-H bend). nih.gov Comparing the computed spectrum with the experimental one can provide strong evidence for the proposed molecular structure. It's standard practice to scale the calculated frequencies by an empirical factor to account for anharmonicity and other systematic errors in the calculations. nih.gov

Conformational Analysis and Energetic Profiles of the Compound and its Derivatives

The three-dimensional structure and conformational flexibility of a molecule are critical to its function and reactivity. For this compound, the primary conformational freedom lies in the orientation of the thiol group relative to the benzene ring.

Potential Energy Surface Scanning: A potential energy surface (PES) scan can be performed by systematically rotating the C-S bond and calculating the energy at each step. This reveals the low-energy conformations (local and global minima) and the energy barriers between them. For thiophenol and its derivatives, the planar conformation with the S-H bond in the plane of the ring is often the most stable, but non-planar conformations can also be accessible. nih.gov

Solvent Effects on Reactivity and Structure via Computational Modeling

The solvent in which a reaction is carried out can have a profound effect on its rate, mechanism, and outcome. rsc.org Computational models can account for these effects in two primary ways:

Implicit Solvation Models: Continuum models, such as the Polarizable Continuum Model (PCM) or the Solvent Model based on Density (SMD), treat the solvent as a continuous medium with a specific dielectric constant. smf.mx These models are computationally efficient and are effective at capturing the bulk electrostatic effects of the solvent on the solute's structure and reactivity. For instance, a polar solvent would be expected to stabilize charged intermediates like the Meisenheimer complex in an SNAr reaction, thereby lowering the activation energy. smf.mx

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute. This allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding. While computationally more demanding, this method can provide a more detailed and accurate picture of the solvation environment, especially when specific interactions play a key role in the reaction mechanism. nih.gov For this compound, explicit modeling could be used to study the hydrogen bonding between the thiol group and a protic solvent.

By combining these computational approaches, a comprehensive understanding of the behavior of this compound in different chemical environments can be achieved.

Crystallographic and Supramolecular Chemistry

Single-Crystal X-ray Diffraction Analysis of 4-Bromo-2,5-difluorobenzenethiol and its Crystalline Derivatives

As of this review, a single-crystal X-ray diffraction structure for this compound has not been reported in the surveyed scientific literature. However, analysis of closely related crystalline derivatives provides significant insight into the expected structural properties.

A key analog is 1,4-Dibromo-2,5-difluorobenzene (B1294941), whose solid-state structure is influenced by a balance of repulsive and attractive forces between halogen atoms. nist.govnih.govsigmaaldrich.com The crystallographic parameters for such derivatives are essential for understanding their solid-state behavior. For instance, the analysis of 1,4-dibromo-2,5-bis(2-phenylethoxy)benzene, which shares the same substituted central ring, reveals a triclinic crystal system (space group P-1), demonstrating how substituent chains can influence packing.

Computational and experimental data for various derivatives of this compound, such as its corresponding aniline, benzoic acid, and benzaldehyde, are available, though complete crystallographic studies are not prevalent in the general literature. wikipedia.orguni.lutcichemicals.com

Table 1: Properties of this compound Derivatives

| Compound Name | CAS Number | Molecular Formula | Physical Form | Melting Point (°C) |

|---|---|---|---|---|

| 1,4-Dibromo-2,5-difluorobenzene | 327-51-5 | C6H2Br2F2 | Solid | 60-62 |

| 4-Bromo-2,5-difluoroaniline | 112279-60-4 | C6H4BrF2N | Solid | 74-78 |

| 4-Bromo-2,5-difluorobenzoic acid | 28314-82-1 | C7H3BrF2O2 | Solid | 163-164 |

| 4-Bromo-2,5-difluorobenzaldehyde | - | C7H3BrF2O | Solid | - |

Elucidation of Intermolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding, π-Stacking)

The supramolecular architecture of this compound and its derivatives is governed by a combination of directional non-covalent interactions.

Halogen Bonding: The presence of a bromine atom makes halogen bonding a primary interaction in the crystal packing. A halogen bond is a highly directional, attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. wikipedia.orgacs.org The strength of this bond typically increases with the polarizability of the halogen, following the trend I > Br > Cl. nih.gov In the case of this compound, the bromine atom can act as a halogen bond donor, interacting with nucleophiles such as the sulfur atom of a neighboring molecule (C-Br···S) or a fluorine atom (C-Br···F). The electron-withdrawing fluorine atoms on the benzene (B151609) ring enhance the electrophilic character of the bromine atom's σ-hole, strengthening its potential for halogen bonding. nih.gov

π-Stacking: The aromatic nature of the benzene ring allows for π-π stacking interactions. In fluorinated aromatic systems, face-to-face stacking can be influenced by the quadrupole moments of the interacting rings. Offset or parallel-displaced stacking arrangements are common to minimize electrostatic repulsion and maximize van der Waals contacts.

Influence of Crystal Packing on Molecular Conformation and Geometry

The specific network of intermolecular interactions directly influences the three-dimensional arrangement of molecules in the crystal, known as crystal packing. This packing, in turn, can affect the conformation and geometry of the individual molecules.

In substituted benzenes, the competition between different types of interactions dictates the final packing motif. For example, in the crystal structure of 1,4-dibromo-2,5-bis(phenylalkoxy)benzene, C–Br...π(arene) interactions dominate the packing. In a closely related structure with longer alkoxy chains, the packing shifts to a combination of C–H...Br hydrogen bonds and Br...Br interactions, demonstrating how subtle molecular changes can lead to different supramolecular assemblies.

For this compound, a balance between S-H···S hydrogen bonds, C-Br···S or C-Br···F halogen bonds, and π-stacking would be expected. The directionality of the hydrogen and halogen bonds would likely be the dominant structure-directing forces, organizing the molecules into well-defined chains or layers. The π-stacking interactions would then serve to organize these primary motifs into a stable three-dimensional lattice. The orientation of the thiol group relative to the plane of the benzene ring could be influenced by its participation in this network of non-covalent bonds.

Co-crystallization and Solid-State Reactivity Studies

Co-crystallization is a powerful technique in crystal engineering used to create multi-component crystalline solids with tailored properties. The functional groups on this compound make it a promising candidate for forming co-crystals. The thiol group can form strong hydrogen bonds with acceptors like pyridines or carboxamides, while the bromine atom can form halogen bonds with a variety of Lewis basic sites.

Studies on related systems, such as halophenols, have shown that co-crystallization can be used to control and direct self-assembly, sometimes leading to the formation of desired hydrogen-bonded motifs that are not present in the crystal of the pure compound. The formation of co-crystals is driven by the establishment of robust intermolecular recognition patterns between the constituent molecules.

Solid-state reactivity involves chemical reactions that occur within a crystal without the dissolution of the reactants. nist.gov The topochemical control exerted by the crystal lattice can lead to highly specific reaction outcomes. While specific studies on the solid-state reactivity of this compound are not documented in the searched literature, thiols are known to undergo oxidation to form disulfides. In the solid state, if the molecules are packed appropriately with close S···S contacts, a topochemically controlled oxidation to the corresponding disulfide, bis(4-bromo-2,5-difluorophenyl) disulfide, could potentially be induced by stimuli such as heat or light.

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Efficient Transformations

The dual reactivity of 4-Bromo-2,5-difluorobenzenethiol, possessing both a thiol and an aryl bromide, makes the development of selective and efficient catalytic systems a primary research goal. Future work is centered on creating catalysts that can chemoselectively target either the C-S bond formation (utilizing the thiol) or C-C/C-N/C-O bond formation (utilizing the bromide), as well as systems for sequential or one-pot transformations.

Key research thrusts involve palladium, nickel, and copper-based catalysts. Palladium-catalyzed cross-coupling reactions are well-established for their efficiency in forming C-S bonds. organic-chemistry.org For a substrate like this compound, novel ligand designs for palladium catalysts will be crucial to enhance reaction rates and yields, especially when coupling with challenging substrates. Nickel catalysis, offering a more cost-effective alternative, is another promising avenue, particularly for reductive cross-coupling of the aryl bromide moiety with various partners. nih.gov

Furthermore, copper-catalyzed Ullmann-type reactions represent a classic yet evolving field for forming C-S and C-O bonds. organic-chemistry.orgnih.gov Research into ligand-free systems or the use of simple, inexpensive ligands like L-proline could make these transformations more practical and scalable. mdpi.com The electron-withdrawing nature of the fluorine atoms in this compound can influence the reactivity of the C-Br bond, a factor that requires careful consideration in catalyst design.

Table 1: Exemplary Catalytic Systems for Transformations Related to this compound

| Reaction Type | Catalyst System (Example) | Reactant Type for Thiol | Reactant Type for Aryl Bromide | Potential Advantage |

|---|---|---|---|---|

| C-S Coupling (Thioether Synthesis) | Pd(dba)₂ / NiXantPhos | Aryl/Alkyl Halides | - | High efficiency and broad substrate scope. organic-chemistry.org |

| Ullmann C-S Coupling | CuI / L-proline | Aryl Iodides/Bromides | - | Cost-effective and uses a simple ligand. mdpi.com |

| Ullmann C-O Coupling | CuI / PPh₃ | - | Phenols | Effective in non-polar solvents. arkat-usa.org |

| Reductive Cross-Electrophile Coupling | (dtbbpy)NiBr₂ / Co(Pc) | - | Alkyl Halides | High tolerance for functional groups. nih.gov |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, reproducibility, scalability, and process control, which is particularly relevant for the synthesis of complex molecules like organofluorine compounds. nih.govchemrxiv.org The derivatization of this compound is an ideal candidate for integration into flow chemistry platforms.

Table 2: Comparison of Batch vs. Flow Chemistry for Derivatization

| Parameter | Batch Synthesis | Flow Chemistry (Projected) |

|---|---|---|

| Heat & Mass Transfer | Often inefficient and non-uniform. | Superior, leading to better control and yields. chemrxiv.org |

| Safety | Higher risk with exotherms or hazardous reagents. | Inherently safer due to small reaction volumes. nih.gov |

| Scalability | Challenging, requires re-optimization. | Simpler, by running the system for a longer time. |

| Automation & Optimization | Labor-intensive, one-at-a-time experiments. | Amenable to automated screening and optimization. chemrxiv.org |

| Multi-step Reactions | Requires isolation and purification of intermediates. | Can be "telescoped" without intermediate isolation. nih.gov |

Exploration of Sustainable and Green Chemistry Approaches in Synthesis and Derivatization

Modern pharmaceutical and materials science industries are increasingly driven by the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. chemrxiv.orgbenthamscience.com Research involving this compound is poised to incorporate these principles.

Computational Design and Predictive Modeling for Directed Synthesis and Reactivity

Computational chemistry offers powerful tools to predict molecular properties and reaction outcomes, thereby reducing the amount of empirical experimentation needed. For a molecule like this compound, computational modeling is becoming an indispensable part of the research workflow.

Density Functional Theory (DFT) can be used to calculate key electronic and structural parameters. nih.govnih.gov For example, modeling the electrostatic potential surface can reveal the relative nucleophilicity of the sulfur atom and the electrophilicity of the carbon atoms attached to the halogens. Calculating bond dissociation energies can help predict whether a reaction is more likely to occur at the C-Br or C-F bond under specific catalytic conditions. Such models can predict the reactivity of the thiol group with various electrophiles or the feasibility of a given cross-coupling reaction. chemrxiv.org This predictive power allows for the in silico screening of potential catalysts and reaction conditions before they are attempted in the lab, saving time and resources. nih.gov

Table 3: Key Parameters for Computational Modeling of this compound

| Computational Method | Parameter to Calculate | Predicted Property/Reactivity |

|---|---|---|

| DFT (e.g., B3LYP/6-311++G(d,p)) | Molecular Electrostatic Potential (MEP) | Identifies nucleophilic (thiol) and electrophilic sites. nih.gov |

| DFT | Frontier Molecular Orbitals (HOMO/LUMO) | Predicts susceptibility to nucleophilic/electrophilic attack. |

| DFT | Natural Bond Orbital (NBO) Analysis | Analyzes charge distribution and bond strengths. |

| Transition State Theory | Activation Energy Barriers (ΔG‡) | Predicts reaction rates and selectivity between competing pathways. chemrxiv.org |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of descriptors with reactivity | Develops models to predict yields for new substrates. nih.gov |

Synergistic Experimental and Theoretical Approaches in Chemical Research

The most rapid and insightful advances in chemical synthesis are achieved when experimental and theoretical research are conducted in tandem. The study of this compound transformations is an ideal area for such a synergistic approach.

For example, experimentalists might discover a new catalytic system for the thioarylation of this compound but observe unexpected regioselectivity or low yields. Computational chemists can then model the entire catalytic cycle, investigating the structures of intermediates and the energy barriers of competing reaction pathways. acs.org These calculations could reveal that a particular ligand conformation is unfavorable or that a side reaction is kinetically preferred, providing actionable insights for the experimentalist to modify the catalyst or reaction conditions. Conversely, experimental kinetic data can be used to validate and refine computational models, making them more accurate and predictive for future use. chemrxiv.org This iterative loop of experiment and theory accelerates the development of highly optimized and robust synthetic methods for preparing valuable derivatives from this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.